molecular formula C10H9N3O4 B5499812 4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine

4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine

Cat. No.: B5499812
M. Wt: 235.20 g/mol
InChI Key: BVEQGAOEYKNEPD-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound contains a benzodioxole moiety, which is known for its presence in many biologically active molecules, and an oxadiazole ring, which is often associated with diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The starting material, 1,3-benzodioxole, is alkylated with an appropriate alkylating agent to introduce the methoxy group at the 5-position.

    Oxadiazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxadiazole ring. This can be achieved through various methods, including the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. These interactions can lead to various cellular responses, such as inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-(1,3-Benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine can be compared with other similar compounds, such as:

    1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and may exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring often have diverse pharmacological properties, including antimicrobial and anticancer activities.

Similar Compounds

  • 1,3-Benzodioxole-5-carboxylic acid
  • 2-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole
  • 4-(1,3-Benzodioxol-5-yl)-1,2,5-oxadiazole

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c11-9-10(13-17-12-9)14-4-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEQGAOEYKNEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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